
3-(Dimethylaminodiazenyl)-2-methylpyridine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Dimethylaminodiazenyl)-2-methylpyridine-4-carboxylic acid (DMDA-2) is a chemical compound that has attracted significant attention from researchers due to its potential applications in various fields, including medicine, agriculture, and materials science. DMDA-2 is a heterocyclic compound that contains a pyridine ring and a diazenyl group, which makes it a versatile molecule with unique properties.
作用機序
The mechanism of action of 3-(Dimethylaminodiazenyl)-2-methylpyridine-4-carboxylic acid is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. In cancer cells, 3-(Dimethylaminodiazenyl)-2-methylpyridine-4-carboxylic acid has been shown to inhibit the activity of the NF-κB pathway, which is involved in the regulation of cell growth and survival. In Alzheimer's disease, 3-(Dimethylaminodiazenyl)-2-methylpyridine-4-carboxylic acid has been shown to reduce the production of amyloid-beta, a protein that is believed to contribute to the development of the disease.
Biochemical and Physiological Effects:
3-(Dimethylaminodiazenyl)-2-methylpyridine-4-carboxylic acid has been shown to have various biochemical and physiological effects in cells and organisms. In cancer cells, 3-(Dimethylaminodiazenyl)-2-methylpyridine-4-carboxylic acid has been shown to induce apoptosis, or programmed cell death, which is a mechanism that is used by the body to eliminate damaged or abnormal cells. In Alzheimer's disease, 3-(Dimethylaminodiazenyl)-2-methylpyridine-4-carboxylic acid has been shown to reduce inflammation and oxidative stress, which are believed to contribute to the development of the disease. In plants, 3-(Dimethylaminodiazenyl)-2-methylpyridine-4-carboxylic acid has been shown to inhibit the activity of enzymes that are involved in the synthesis of plant hormones, which can lead to changes in plant growth and development.
実験室実験の利点と制限
3-(Dimethylaminodiazenyl)-2-methylpyridine-4-carboxylic acid has several advantages for use in lab experiments, including its high purity and stability, and its ability to penetrate cell membranes. However, there are also some limitations to its use, including its toxicity and the need for careful handling and storage. 3-(Dimethylaminodiazenyl)-2-methylpyridine-4-carboxylic acid also has limited solubility in water, which can make it difficult to use in some experiments.
将来の方向性
There are several future directions for the study of 3-(Dimethylaminodiazenyl)-2-methylpyridine-4-carboxylic acid. In medicine, further research is needed to understand the mechanisms of action of 3-(Dimethylaminodiazenyl)-2-methylpyridine-4-carboxylic acid and its potential use in the treatment of various diseases. In agriculture, 3-(Dimethylaminodiazenyl)-2-methylpyridine-4-carboxylic acid could be further studied as a potential herbicide and plant growth regulator. In materials science, 3-(Dimethylaminodiazenyl)-2-methylpyridine-4-carboxylic acid could be used as a building block for the synthesis of novel materials with unique properties. Overall, the study of 3-(Dimethylaminodiazenyl)-2-methylpyridine-4-carboxylic acid has the potential to lead to significant advances in various scientific fields.
合成法
3-(Dimethylaminodiazenyl)-2-methylpyridine-4-carboxylic acid can be synthesized using various methods, including the reaction of 2-methyl-4-pyridinecarboxylic acid with dimethylamine and sodium nitrite. Another method involves the reaction of 2-methyl-4-pyridinecarboxylic acid with nitrosyl chloride and dimethylamine. The synthesis of 3-(Dimethylaminodiazenyl)-2-methylpyridine-4-carboxylic acid requires careful handling of the reactants and the use of appropriate solvents and conditions to obtain a high yield.
科学的研究の応用
3-(Dimethylaminodiazenyl)-2-methylpyridine-4-carboxylic acid has been extensively studied for its potential applications in various scientific fields. In medicine, 3-(Dimethylaminodiazenyl)-2-methylpyridine-4-carboxylic acid has been shown to have anti-inflammatory and anti-cancer properties. It has also been investigated for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. In agriculture, 3-(Dimethylaminodiazenyl)-2-methylpyridine-4-carboxylic acid has been studied as a potential herbicide and plant growth regulator. In materials science, 3-(Dimethylaminodiazenyl)-2-methylpyridine-4-carboxylic acid has been used as a building block for the synthesis of novel materials with unique properties.
特性
CAS番号 |
122970-18-7 |
|---|---|
製品名 |
3-(Dimethylaminodiazenyl)-2-methylpyridine-4-carboxylic acid |
分子式 |
C9H12N4O2 |
分子量 |
208.22 g/mol |
IUPAC名 |
3-(dimethylaminodiazenyl)-2-methylpyridine-4-carboxylic acid |
InChI |
InChI=1S/C9H12N4O2/c1-6-8(11-12-13(2)3)7(9(14)15)4-5-10-6/h4-5H,1-3H3,(H,14,15) |
InChIキー |
DVWLTFLJYRCZSO-UHFFFAOYSA-N |
SMILES |
CC1=NC=CC(=C1N=NN(C)C)C(=O)O |
正規SMILES |
CC1=NC=CC(=C1N=NN(C)C)C(=O)O |
同義語 |
4-Pyridinecarboxylicacid,3-(3,3-dimethyl-1-triazenyl)-2-methyl-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(8R,9S,10R,13S,14S,17R)-17-acetyl-17-acetyloxy-6,10,13-trimethyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B48710.png)
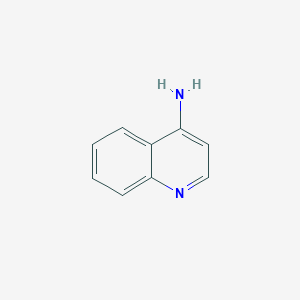
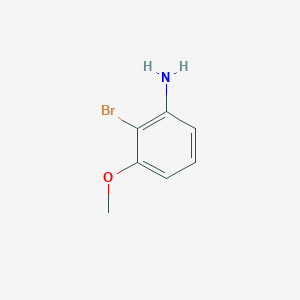

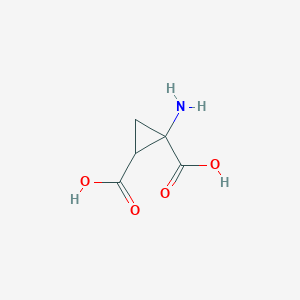

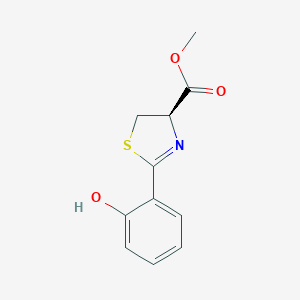
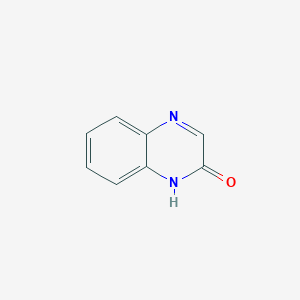

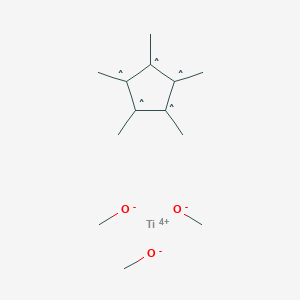
![2,6-bis(bromomethyl)-3-methyl-5H-imidazo[4,5-g]quinazoline-4,8,9-trione](/img/structure/B48727.png)


![5,6-dichloro-1H-benzo[d]imidazol-2-amine](/img/structure/B48737.png)